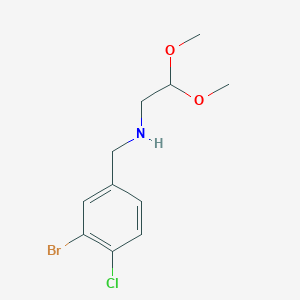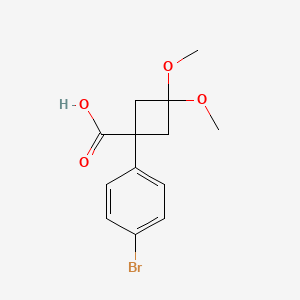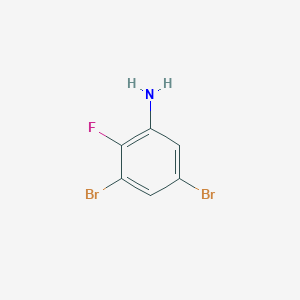
tert-butyl (R)-4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl ®-4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a hydroxyethyl group, and a dimethylpyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with an appropriate hydroxyethylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Tert-butyl ®-4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a carbonyl compound, while reduction would regenerate the hydroxyethyl group.
科学的研究の応用
Tert-butyl ®-4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl ®-4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity. The dimethylpyrrolidine moiety can interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Tert-butyl bis(2-hydroxyethyl)carbamate: This compound also features a tert-butyl group and hydroxyethyl groups, but with a different core structure.
Tert-butyl carbamate: This compound has a tert-butyl group and a carbamate moiety, but lacks the hydroxyethyl and dimethylpyrrolidine groups.
Uniqueness
Tert-butyl ®-4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyethyl group allows for hydrogen bonding, while the tert-butyl group provides steric hindrance, and the dimethylpyrrolidine moiety offers additional interactions with biological targets.
特性
分子式 |
C13H25NO3 |
|---|---|
分子量 |
243.34 g/mol |
IUPAC名 |
tert-butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-10(6-7-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m0/s1 |
InChIキー |
HLSJFBQWCBNSQQ-JTQLQIEISA-N |
異性体SMILES |
CC1(C[C@@H](CN1C(=O)OC(C)(C)C)CCO)C |
正規SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)
![Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate](/img/structure/B13933172.png)
![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13933175.png)



